CYP2B6 Mechanism-Based Inhibition: Prasugrel Thiolactone (R-95913) Is 10- to 22-Fold Less Potent Than Clopidogrel and Ticlopidine
In a direct head-to-head mechanism-based inhibition study using human liver microsomes with bupropion hydroxylase as a CYP2B6 probe substrate, the thiolactone metabolite of prasugrel (R-95913) demonstrated a kinact/KI ratio that was 10-fold lower than that of ticlopidine and 22-fold lower than that of clopidogrel [1]. This indicates that prasugrel thiolactone carries substantially lower potential for time-dependent CYP2B6 inactivation than the thiolactone metabolites or parent compounds of the comparator thienopyridines. The kinact/KI ratio is the accepted parameter for ranking mechanism-based inactivation risk [1].
| Evidence Dimension | CYP2B6 mechanism-based inhibition potency (kinact/KI ratio) |
|---|---|
| Target Compound Data | R-95913 (prasugrel thiolactone): kinact/KI ratio used as baseline comparator |
| Comparator Or Baseline | Clopidogrel: 22-fold more potent; Ticlopidine: 10-fold more potent (kinact/KI ratios) |
| Quantified Difference | Prasugrel thiolactone is 10-fold (vs ticlopidine) and 22-fold (vs clopidogrel) less potent as a mechanism-based CYP2B6 inhibitor |
| Conditions | Human liver microsomes; bupropion hydroxylase activity; time- and concentration-dependent inactivation assay |
Why This Matters
For researchers conducting CYP-mediated drug-drug interaction (DDI) risk assessment, prasugrel thiolactone presents a distinctly lower CYP2B6 inactivation liability compared to clopidogrel and ticlopidine thiolactones, which is critical for selecting the appropriate thienopyridine intermediate in in vitro DDI panels.
- [1] Nishiya Y, Hagihara K, Ito T, Tajima M, Miura S, Kurihara A, Farid NA, Ikeda T. Mechanism-based inhibition of human cytochrome P450 2B6 by ticlopidine, clopidogrel, and the thiolactone metabolite of prasugrel. Drug Metab Dispos. 2009;37(3):589-593. doi:10.1124/dmd.108.022988 View Source
